molecular formula C20H11N3O3 B2991056 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one CAS No. 892756-95-5

2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B2991056
CAS No.: 892756-95-5
M. Wt: 341.326
InChI Key: JDEODNUPFPGSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one (CAS 892754-58-4) is a synthetic organic compound with a molecular formula of C16H9N3O3 and a molecular weight of 291.26 g/mol . This chemical entity is built upon two privileged medicinal scaffolds: the 1,2,4-oxadiazole ring and the benzochromenone core, which are known to contribute to a wide spectrum of biological activities. The 1,2,4-oxadiazole moiety is a well-recognized pharmacophore in drug discovery due to its metabolic stability and its ability to engage in hydrogen bonding with biological targets . Compounds featuring this heterocycle, particularly when conjugated with a pyridine ring, have demonstrated significant potential in pharmacological research. For instance, structurally related 3-(pyridin-3-yl)-1,2,4-oxadiazole derivatives have been investigated as potent inhibitors of P-glycoprotein (P-gp), a key efflux transporter responsible for multidrug resistance (MDR) in cancer cells . Furthermore, the 1,2,4-oxadiazole scaffold is frequently explored for its anticancer properties, with mechanisms that can include the inhibition of enzymes like thymidylate synthase, HDAC, and topoisomerase II . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3/c24-20-16(19-22-18(23-26-19)13-5-3-9-21-11-13)10-15-14-6-2-1-4-12(14)7-8-17(15)25-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEODNUPFPGSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a benzo[f]chromen-3-one core and a pyridinyl-substituted 1,2,4-oxadiazole moiety. The structural formula can be represented as follows:

C17H13N3O2\text{C}_{17}\text{H}_{13}\text{N}_3\text{O}_2

Biological Activity Overview

  • Anticancer Activity :
    • The oxadiazole moiety is known for its anticancer properties. Studies have shown that compounds with this structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest .
    • A structure-activity relationship (SAR) analysis indicated that modifications on the pyridine ring significantly influence the anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against breast and colon cancer cell lines .
  • Antimicrobial Properties :
    • The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of bacterial protein synthesis .
    • In vitro studies have shown that the compound exhibits lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Study :
    • A study involving the treatment of human breast cancer cells (MCF-7) with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 15 µM. This indicates strong cytotoxic potential compared to conventional chemotherapeutics .
  • Antimicrobial Efficacy :
    • In a comparative study against common pathogens like E. coli and S. aureus, the compound exhibited MIC values of 32 µg/mL and 16 µg/mL respectively, outperforming traditional antibiotics such as penicillin and tetracycline .

Data Table: Biological Activities of this compound

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
AntimicrobialE. coli32
AntimicrobialS. aureus16
Anti-inflammatoryHuman MacrophagesN/A

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Caspase Activation : Induction of apoptosis in cancer cells is mediated through caspase activation pathways.
  • Membrane Disruption : In antimicrobial activity, the compound disrupts bacterial membranes leading to cell lysis.
  • Cytokine Inhibition : Anti-inflammatory effects are likely due to inhibition of NF-kB signaling pathways which regulate pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Features :

  • 1,2,4-Oxadiazole moiety : Contributes to metabolic stability and hydrogen-bonding interactions with biological targets.
  • Pyridin-3-yl group : Enhances solubility and facilitates interactions with kinase domains or nucleic acids .

Comparison with Similar Compounds

To contextualize the biological and chemical profile of 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one, a comparative analysis with structurally analogous compounds is provided below.

Structural Analogs with Antitumor Activity

Compound Name Core Structure Key Substituents Antitumor Activity (NCI Data) Yield (%) Reference
This compound Benzo[f]chromen-3-one 1,2,4-Oxadiazole, pyridin-3-yl Moderate to potent (multi-cell line) 70–90
Pyrazole4e Benzo[f]chromen-3-one Pyrazole High (IC₅₀ < 10 µM) 85
Pyrazolo[3,4-d]pyridazines5a, 5c-5e Pyrazolo-pyridazine Halogenated aryl groups Potent (broad-spectrum) 75–90
15c ([1,2,4]triazolo[4,3-a]pyrimidin-5-yl) Benzo[f]chromen-3-one Triazolo-pyrimidine Moderate 90
15d (Benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl) Benzo[f]chromen-3-one Imidazo-pyrimidine Moderate 90

Key Observations :

  • Substituent Impact : Pyrazole and pyrazolo-pyridazine derivatives exhibit superior activity compared to the oxadiazole-pyridine analog, likely due to enhanced π-π stacking with DNA or kinase inhibition .
  • Synthetic Efficiency : Oxadiazole-linked compounds achieve comparable yields (70–90%) to pyrazole derivatives, but their activity is structure-dependent .

Oxadiazole-Containing Analogs with Diverse Cores

Compound Name Core Structure Biological Target Key Data Reference
SLP7111228 Guanidine-pyrrolidine SphK1 inhibitor Ki = 48 nM
46–51 (Benzo[d]imidazol-2-one derivatives) Benzo[d]imidazol-2-one TRPA1/TRPV1 antagonists Purity >98%, yields 30–72%
2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]-acetic acid Acetic acid N/A Hazard class: Irritant

Key Observations :

  • Target Specificity : While this compound targets cancer cells, SLP7111228 and compounds 46–51 modulate ion channels or kinases, highlighting the versatility of the oxadiazole scaffold .

Chromenone-Based Derivatives

Compound Name Substituents Molecular Weight Synthesis Method Reference
This compound Oxadiazole-pyridine 377.34 g/mol Solvent-free grinding
3-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one Piperidine-oxadiazole 429.5 g/mol Traditional synthesis
2-[5-(3-hydroxy-2-naphthyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one Naphthyl-oxadiazole 406.39 g/mol N/A

Key Observations :

  • Molecular Weight : Higher molecular weight in piperidine-linked analogs (e.g., 429.5 g/mol) may reduce bioavailability compared to the parent compound (377.34 g/mol) .
  • Synthetic Advantages : Solvent-free methods reduce environmental impact without compromising yield .

Research Findings and Implications

  • Antitumor Mechanism : The benzo[f]chromen-3-one core intercalates DNA, while the oxadiazole-pyridine group may inhibit topoisomerases or kinases .
  • Structure-Activity Relationship (SAR) : Pyridine and oxadiazole substituents optimize solubility and target binding, but bulkier groups (e.g., piperidine in ) may hinder cellular uptake.
  • Synthetic Scalability : Solvent-free grinding offers a scalable, eco-friendly route compared to reflux-based methods .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via coupling reactions between benzo[f]chromen-3-one derivatives and pyridinyl-1,2,4-oxadiazole intermediates. Key steps include:

  • Cyclocondensation : Using amidoximes (e.g., pyridine-3-amidoxime) with activated carbonyl groups under reflux in pyridine or THF .
  • Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate isomers, as oxadiazole derivatives often exhibit rotameric ratios (e.g., 4:1 or 3:1 in NMR) due to restricted rotation .
  • Optimization : Adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometry of triethylamine as a base to improve yields (reported 60–85%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm regiochemistry of the oxadiazole ring and detect rotational isomers (e.g., split signals in 1^1H NMR for methylene protons adjacent to oxadiazole) .
  • LC-MS/HRMS : Validate molecular weight and fragmentation patterns (e.g., loss of CO or pyridinyl groups) .
  • X-ray Crystallography : Employ SHELX programs (SHELXL/SHELXS) for crystal structure determination, particularly to resolve ambiguities in tautomeric forms or hydrogen bonding networks .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodology : Focus on target-specific assays:

  • Kinase Inhibition : Test against p38 MAPK or PD-1/PD-L1 pathways using competitive binding assays (IC50_{50} determination) .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria, noting structural similarities to oxadiazole-based antibiotics .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric or isomeric forms of this compound?

  • Methodology :

  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Use SHELXL for refinement, incorporating anisotropic displacement parameters and hydrogen atom positions .
  • Validation : Compare experimental bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) with DFT-optimized structures to confirm tautomeric preferences .

Q. What strategies can address contradictory bioactivity results across different studies?

  • Methodology :

  • Batch Reproducibility : Verify synthetic protocols (e.g., purity >95% via HPLC) and storage conditions (desiccated, -20°C) to rule out degradation .
  • Assay Conditions : Standardize cell lines, serum concentrations, and incubation times. For example, PD-L1 inhibition assays require T-cell co-cultures with IFN-γ pretreatment .
  • SAR Analysis : Compare substituent effects (e.g., pyridinyl vs. phenyl groups) on bioactivity using analogues from structurally related oxadiazoles .

Q. How does the compound’s fluorescence behavior correlate with its electronic structure, and how can this be exploited in imaging studies?

  • Methodology :

  • Photophysical Analysis : Measure emission spectra (λex_{ex} = 350–400 nm) in solvents of varying polarity. Benzo[f]chromen-3-one derivatives typically exhibit solvatochromic shifts due to intramolecular charge transfer .
  • Quantum Yield Calculation : Use integrating sphere methods with reference standards (e.g., quinine sulfate). Correlate results with HOMO-LUMO gaps from DFT calculations .
  • Application : Functionalize with targeting moieties (e.g., biotin) for cellular imaging, leveraging its stable fluorescence in physiological pH .

Q. What computational approaches are recommended for predicting binding modes with biological targets like PD-L1?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PD-L1’s hydrophobic cleft. Focus on oxadiazole’s hydrogen bonding with Tyr56 and π-π stacking with Phe19 .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate RMSD/RMSF values to identify critical residues .

Methodological Notes

  • Key References : SHELX for crystallography , oxadiazole synthesis , and PD-L1 inhibition are foundational.
  • Data Contradictions : Address isomer ratios in NMR and bioactivity variability through rigorous structural validation and assay standardization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.